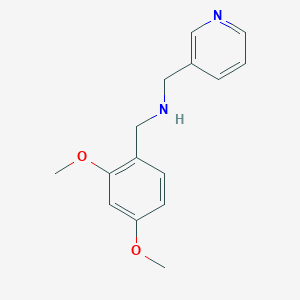

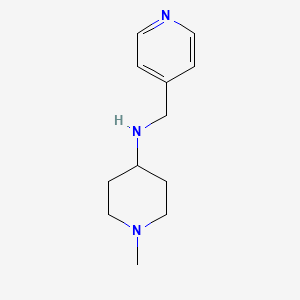

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

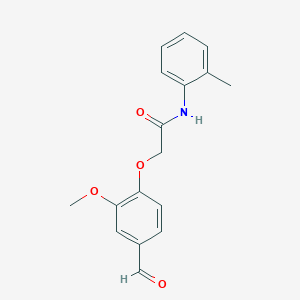

“(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. The closest related compound found is 2,4-dimethoxybenzylamine . It has a molecular formula of CHNO, an average mass of 167.205 Da, and a monoisotopic mass of 167.094635 Da .

Synthesis Analysis

The synthesis of 2,4-dimethoxybenzylamine involves a series of steps. It starts with the imine formation between 2,4-dimethoxybenzaldehyde and d-glucosamine, followed by per-O-acylation, reduction to form the amine, and finally N-acetylation . A complex of Pt (II) bearing N - (bis (2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide ligand is prepared and characterized by 1 H, 13 C, HMQC, COSY NMR and FTIR spectroscopic techniques .Molecular Structure Analysis

The structure of the complex is determined by single crystal X-ray diffraction . The structural data reveal that the ligands in the cis-conformation attach to the platinum center and the complex has a slightly distorted square-planar geometry .Chemical Reactions Analysis

2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may be used in the following studies: As an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethoxybenzylamine include a refractive index of n20/D 1.549 (lit.), boiling point of 140 °C/1 mmHg (lit.), and density of 1.113 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Amide Protecting Group in Glycosylation

The compound serves as an effective amide protecting group for 2-acetamido glycosyl donors. It is introduced by imine formation with 2,4-dimethoxybenzaldehyde and d-glucosamine, followed by a series of reactions leading to the protected glycosyl donor. This method enhances the yield of glycosylation reactions, which is crucial in synthesizing complex carbohydrates .

Safety and Hazards

Orientations Futures

The future directions for the use of 2,4-dimethoxybenzylamine could include its application in the synthesis of various organic compounds. For example, it can be used in the total synthesis of (-)-muraymycin (MRY) D 2 and its epimer, the antibacterial nucleoside natural product . It can also be used in the two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-6-5-13(15(8-14)19-2)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKNGLMDKSZFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355120 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418777-28-3 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)